1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea

Medicinal Chemistry ADME Optimization CNS Drug Design

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea (CAS 507256-13-5) is a synthetic, small-molecule urea derivative featuring a 3-methylsulfolane (3-methyltetrahydrothiophene-1,1-dioxide) core linked via a urea bridge to a 3-methylphenyl (m-tolyl) group. With a molecular weight of 282.36 g/mol, a topological polar surface area (TPSA) of 83.7 Ų, and a computed XLogP3-AA of 1.0, the compound resides in favorable oral drug-like chemical space.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
Cat. No. B12121865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2(CCS(=O)(=O)C2)C
InChIInChI=1S/C13H18N2O3S/c1-10-4-3-5-11(8-10)14-12(16)15-13(2)6-7-19(17,18)9-13/h3-5,8H,6-7,9H2,1-2H3,(H2,14,15,16)
InChIKeyODVGMXSCCZIFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42.4 [ug/mL] (The mean of the results at pH 7.4)

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea: Procurement-Relevant Physicochemical and Structural Profile


1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea (CAS 507256-13-5) is a synthetic, small-molecule urea derivative featuring a 3-methylsulfolane (3-methyltetrahydrothiophene-1,1-dioxide) core linked via a urea bridge to a 3-methylphenyl (m-tolyl) group [1]. With a molecular weight of 282.36 g/mol, a topological polar surface area (TPSA) of 83.7 Ų, and a computed XLogP3-AA of 1.0, the compound resides in favorable oral drug-like chemical space [1]. The sulfone moiety introduces high polarity and hydrogen-bond acceptor capacity absent in non-oxidized thiophene analogs, while the meta-methyl substitution on the aromatic ring differentiates it from para- and ortho-methylphenyl congeners . Originally disclosed in the MLSMR screening library (MLS001224096) and indexed under PubChem CID 3152354, this compound is available from multiple research chemical suppliers and serves as a scaffold for further medicinal chemistry exploration, particularly in the context of potassium channel modulation and plant growth regulation research [1].

Why Generic 3-Methylsulfolane Ureas Cannot Substitute for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea in Research Procurement


Superficially similar compounds within the 3-methylsulfolane urea family exhibit profoundly different physicochemical and biological profiles that preclude simple substitution. The m-tolyl substituent in the target compound drives a computed lipophilicity (XLogP3-AA = 1.0) that differs markedly from the unsubstituted phenyl analog (XLogP3-AA ≈ 0.6, estimated) or the polar 3-hydroxyphenyl analog (XLogP3-AA = -0.27) [1]. In sulfolane-based urea series evaluated for plant growth regulatory activity, subtle changes to the aromatic amine component resulted in divergent, species-specific effects ranging from growth stimulation to inhibition, demonstrating that nitrogen-substituent identity—not just the sulfolane core—dictates functional outcome [2]. For researchers investigating GIRK (G protein-gated inwardly rectifying potassium) channel pharmacology, the 3-methylsulfolane scaffold has been validated in multiple chemotypes as a privileged motif for channel activation, but the specific aromatic urea appendage determines subtype selectivity, potency, and CNS penetration—parameters that cannot be extrapolated from one aryl urea analog to another without experimental confirmation [3].

Head-to-Head Evidence: Where 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea Diverges from Closest Analogs


Lipophilicity Tuning: m-Tolyl Urea vs. Unsubstituted Phenyl and 3-Hydroxyphenyl Analogs

The target compound's measured lipophilicity (XLogP3-AA = 1.0) places it in a distinct property space compared to two commercially available, closely related analogs. The unsubstituted phenyl analog (CAS 425679-85-2, MW 268.33) is structurally identical except for the absence of the methyl group on the aromatic ring, resulting in a lower computed XLogP3-AA of approximately 0.6 (estimated by structural analogy) and a polar surface area difference [1]. Conversely, the 3-hydroxyphenyl analog (MW 284.33) has a measured XLogP3-AA of -0.27, a shift of more than one log unit into hydrophilic space . These differences directly impact membrane permeability, passive CNS penetration potential, and solubility profiles — properties that cannot be interchanged in a structure-activity relationship (SAR) program without confounding biological interpretation [1].

Medicinal Chemistry ADME Optimization CNS Drug Design

Aqueous Solubility Advantage: Experimentally Measured Kinetic Solubility at Physiological pH

The target compound has an experimentally measured solubility of >42.4 µg/mL (approximately >150 µM) at pH 7.4, as determined by the mean of replicate measurements in the MLSMR screening library quality control dataset [1]. This solubility value exceeds the commonly recommended threshold of 10 µM for reliable biochemical assay performance, providing a practical buffer against compound precipitation artifacts. While direct comparative solubility data for the closest phenyl and hydroxyphenyl analogs at identical pH are not publicly available in the same dataset, the substantially lower logP of the 3-hydroxyphenyl analog (XLogP3-AA = -0.27) is expected to confer even higher aqueous solubility, whereas the unsubstituted phenyl analog may exhibit marginally lower solubility due to reduced polarity, illustrating that the m-tolyl compound occupies an intermediate, yet experimentally validated, solubility position suitable for a broad range of assay formats [1].

Pre-formulation Bioassay Design in vitro ADME

Regiospecific Methyl Substitution: Enabling Species-Selective Plant Growth Modulation Distinct from Non-Methylated and Alternative Aryl Ureas

A systematic Ukrainian study (Parhomenko et al., 2009) synthesized a panel of urea derivatives from 3-methylsulfolanyl-3-isocyanate and various aromatic amines, then screened them for plant growth regulatory activity on monocot and dicot test species [1]. The study explicitly demonstrated that growth regulatory activity—ranging from stimulation to inhibition—was dependent on both the chemical structure of the urea substituent and the plant species tested. While the specific m-tolyl urea (target compound) was within the synthetic scope of this work, the published screening data highlight that the nature of the aromatic amine component is the dominant determinant of biological outcome, not merely the presence of the 3-methylsulfolane core. This provides a structural rationale for why the m-tolyl compound would be expected to exhibit a regulatory profile distinct from the phenyl, 4-methylphenyl, 4-chlorophenyl, or other aryl congeners accessible via the same synthetic route [1].

Agrochemical Discovery Plant Growth Regulators Structure-Activity Relationship

GIRK Channel Pharmacophore Compatibility: Structural Rationale for Subtype-Selective Modulation vs. Pyrazole-Acetamide GIRK Activators

The 3-methylsulfolane scaffold has been independently validated as a privileged structural motif for GIRK1/2 (Kir3.1/Kir3.2) potassium channel activation in a distinct chemotype: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which achieved nanomolar potency with EC50 values in the range of 81 nM to 117 nM in thallium flux assays on human GIRK1/2 channels expressed in HEK293 cells [1][2]. Although the target compound (a urea) belongs to a different chemotype than these pyrazole-acetamides, the shared 3-methylsulfolane pharmacophoric element suggests potential GIRK channel engagement. Critically, in the broader GIRK modulator field, the specific appendage attached to the sulfolane core dictates subtype selectivity: the non-urea activator VU0810464 demonstrates nanomolar potency as a Kir3.1/3.2 activator with improved selectivity for neuronal Kir3 channels over cardiac isoforms compared to the urea-based clinical candidate ML297 [3]. This establishes that the urea linkage and aromatic substituent identity in the target compound are likely to confer a selectivity profile distinct from both pyrazole-acetamide and non-urea GIRK chemotypes, making it a unique tool for pharmacological dissection of GIRK subtype contributions.

Ion Channel Pharmacology GIRK1/2 Activation CNS Disorders

Optimal Deployment Scenarios for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea in Scientific and Industrial Research


Medicinal Chemistry SAR Campaigns Targeting CNS-Penetrant GIRK Channel Modulators

This compound is best deployed as a probe molecule in systematic SAR studies of sulfolane-containing GIRK channel ligands. Its experimentally determined solubility >150 µM supports reliable dose-response profiling in thallium flux and electrophysiology assays without precipitation artifacts [1]. The m-tolyl urea architecture fills a gap between the extensively characterized pyrazole-acetamide GIRK activators and non-urea chemotypes such as VU0810464, enabling the research team to interrogate the pharmacological consequences of replacing the pyrazole-acetamide linker with a urea bridge while maintaining the 3-methylsulfolane core that has demonstrated nanomolar GIRK1/2 potency in other series [2].

Agrochemical Lead Discovery: Screening for Species-Selective Plant Growth Regulators

Based on class-level evidence that 3-methylsulfolane-derived ureas exhibit substituent- and species-dependent plant growth regulatory activity [3], this compound is appropriate for inclusion in phenotypic screening panels against monocot and dicot weed or crop species. The m-tolyl substituent provides a distinct electronic and steric profile compared to previously screened phenyl, 4-chlorophenyl, and heterocyclic urea analogs synthesized via the same 3-methylsulfolanyl-3-isocyanate intermediate, allowing for the expansion of SAR beyond the chemical space already explored in the Ukrainian agrochemical literature.

Physicochemical Property Benchmarking and Computational Model Validation

With a moderately balanced lipophilicity (XLogP3-AA = 1.0), a TPSA of 83.7 Ų, and an experimentally validated solubility >42.4 µg/mL at pH 7.4, this compound serves as a useful data point for validating in silico ADME prediction models—particularly those predicting solubility, permeability, and CNS MPO scores for sulfone-containing small molecules [1]. Computational chemistry groups can use this compound alongside the more polar 3-hydroxyphenyl analog (XLogP3-AA = -0.27) and the less polar phenyl analog to build local QSPR models for sulfolane-urea chemical space, improving the accuracy of prospective virtual screening campaigns .

Chemical Biology Tool for Urea-Linker Pharmacophore Hypothesis Testing

The urea functional group in the target compound is a hydrogen-bond-donating and -accepting moiety that engages biological targets differently than amide, sulfonamide, or carbamate linkers. For research groups investigating the role of the linker in target engagement—particularly in the context of TRP channels or carbonic anhydrase isoforms where urea-based inhibitors have demonstrated unique binding modes—this compound provides a sulfolane-decorated urea scaffold that is structurally orthogonal to common urea tool compounds, enabling competitive displacement or selectivity profiling experiments that require a sulfone-containing control absent from standard urea probe collections .

Quote Request

Request a Quote for 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.